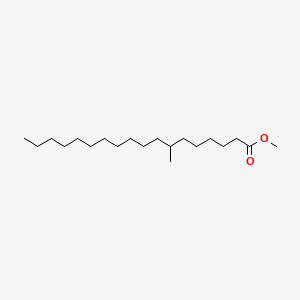

Methyl 7-methyloctadecanoate

Description

Structure

2D Structure

Properties

CAS No. |

55124-98-6 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 7-methyloctadecanoate |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-13-16-19(2)17-14-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |

InChI Key |

YBLJDTLZEBSSHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C)CCCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Methyl 7 Methyloctadecanoate

Identification in Biological Sources: A Scarcity of Evidence

Detailed investigations into the natural occurrence of Methyl 7-methyloctadecanoate are sparse. Unlike its more common straight-chain counterpart, methyl octadecanoate (methyl stearate), which is found in various animal and vegetable fats, the 7-methyl isomer has not been widely identified. solubilityofthings.comthegoodscentscompany.com The detection of branched-chain fatty acids often requires sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to distinguish between various isomers.

Distribution Across Diverse Taxa and Specific Tissues/Organs

Currently, there is a lack of specific reports identifying this compound in microorganisms, plants, or animal systems. However, other isomers of methyl-branched octadecanoic acid have been found in nature. For instance, 10-methyloctadecanoic acid (tuberculostearic acid) is a known component of certain bacteria, particularly in the genus Mycobacterium. nih.govfrontiersin.org Other methyl-branched fatty acids, such as 2-methyloctadecanoic acid and 17-methyloctadecanoic acid, have been reported in various organisms, including marine sponges and some fungi. nih.govnih.gov The presence of these related compounds suggests that the enzymatic machinery for producing methyl-branched octadecanoates exists in nature, and it is plausible that this compound could be a minor component in the lipid profile of some organisms, awaiting discovery. In some snakes, methyl-branched unsaturated fatty acids have been detected in their scent gland secretions, indicating a potential role in chemical signaling. beilstein-journals.org

Contextualization within Complex Lipid Profiles

Branched-chain fatty acids are typically found as minor components within complex lipid mixtures, where they can influence the physical properties of cell membranes, such as fluidity. Their presence can be an important taxonomic marker for certain bacterial species. nih.govnio.res.in For example, the fatty acid profiles of bacteria, including the presence of specific branched-chain isomers, can be used for identification and classification. nih.govnio.res.in While direct evidence for this compound is wanting, it is expected that if found, it would exist alongside a variety of other fatty acids, both straight-chain and branched.

Elucidation of Biosynthetic Precursors and Enzymatic Mechanisms

The biosynthesis of this compound is not specifically described in the scientific literature. However, by examining the well-established pathways for other branched-chain fatty acids, a putative biosynthetic route can be inferred.

Role of Fatty Acid Desaturases and Elongases

The biosynthesis of a mid-chain methyl-branched fatty acid like 7-methyloctadecanoic acid likely begins with a straight-chain unsaturated fatty acid precursor. A fatty acid desaturase would introduce a double bond into the fatty acid chain. Subsequently, a methyltransferase would add a methyl group to this double bond. The final step would involve the reduction of the double bond to yield the saturated, branched fatty acid. Fatty acid elongases could also play a role in modifying the chain length of the precursor fatty acid before or after the branching event.

Metabolic Pathways Leading to Branched-Chain Methyl Esters

The formation of branched-chain fatty acids can occur through several mechanisms. The most well-understood pathways involve the use of branched short-chain carboxylic acid primers, derived from the degradation of branched-chain amino acids like valine, leucine, and isoleucine, which are then elongated by the fatty acid synthase (FAS) system. wikipedia.orgfrontiersin.org This typically results in iso- and anteiso- branched fatty acids, where the methyl group is near the terminal end of the chain.

For mid-chain branches, such as in 7-methyloctadecanoic acid, a different mechanism is likely. This pathway is thought to involve the methylation of an unsaturated fatty acid precursor. For the related compound, 10-methyloctadecanoic acid (tuberculostearic acid), the precursor is oleic acid (cis-9-octadecenoic acid). frontiersin.org An S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the addition of a methyl group from SAM to the double bond of the oleoyl (B10858665) moiety, which is typically esterified to a phospholipid. frontiersin.org This is followed by a reduction step, likely utilizing NADPH, to produce the saturated methyl-branched fatty acid. frontiersin.org

A similar pathway can be postulated for 7-methyloctadecanoic acid, likely starting from cis-7-octadecenoic acid. The final step to form the methyl ester would involve an esterification reaction, potentially catalyzed by a fatty acid methyltransferase (FAMT) or occurring through non-enzymatic means during extraction and analysis. Some bacteria have been shown to methylate free fatty acids to their corresponding methyl esters. beilstein-journals.org

| Biosynthesis Step | Putative Enzyme Class | Precursor/Substrate | Product |

| Desaturation | Fatty Acid Desaturase | Octadecanoyl-CoA | cis-7-Octadecenoyl-CoA |

| Methylation | SAM-dependent Methyltransferase | Phospholipid-bound cis-7-octadecenoate | Phospholipid-bound 7-methyl-octadecenoate |

| Reduction | Reductase | Phospholipid-bound 7-methyl-octadecenoate | Phospholipid-bound 7-methyloctadecanoate |

| Hydrolysis | Lipase (B570770)/Phospholipase | Phospholipid-bound 7-methyloctadecanoate | 7-Methyloctadecanoic Acid |

| Esterification | Fatty Acid Methyltransferase | 7-Methyloctadecanoic Acid | This compound |

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling is a powerful tool for elucidating metabolic pathways. By feeding organisms with precursors labeled with stable isotopes like ¹³C or ²H, researchers can trace the incorporation of these labels into the final products, thereby identifying the biosynthetic precursors and intermediates. While no specific isotopic labeling studies have been published for this compound, such studies have been crucial in understanding the biosynthesis of other branched-chain fatty acids. For example, feeding experiments with ¹³C-labeled precursors have confirmed that the methyl group of tuberculostearic acid is derived from L-methionine. beilstein-journals.org Similar experiments would be necessary to definitively establish the biosynthetic pathway of this compound.

Synthetic Strategies and Chemical Derivatization of Methyl 7 Methyloctadecanoate

Established Chemical Synthetic Routes for Branched Fatty Acid Methyl Esters

Traditional chemical synthesis provides a foundational approach for producing branched fatty acid methyl esters. These methods often involve multi-step processes and have been refined over time to improve yield and purity.

Achieving stereoselectivity and regioselectivity is crucial in organic synthesis to obtain specific isomers with desired properties. For unsaturated fatty compounds, certain reactions can proceed with high regio- and stereoselectivity. For instance, the thermal, solvent-free addition of maleic anhydride (B1165640) to specific conjugated triene fatty acid methyl esters occurs with high selectivity. abiosus.org While not directly a synthesis of methyl 7-methyloctadecanoate, this demonstrates the principle of controlling isomer formation in fatty acid derivatives.

The synthesis of branched-chain fatty acids can be limited by certain enzymatic steps in biological systems. nih.gov In chemical synthesis, however, reactions can be designed to control the position of functional groups. For example, the alkylation of methyl linoleate (B1235992) with propene using ionic liquids and metal salt catalysts can produce branched high-molecular-weight products. mdpi.com The mechanism for branching in unsaturated fatty acids can involve the formation of a charged ring structure at a double bond, followed by ring-opening and reformation of the double bond with a side chain. mdpi.com

The choice of precursors is fundamental to the synthesis of this compound. A documented method for a related compound, methyl 4-keto-7-methyloctanoate, utilizes β-carbomethoxypropionyl chloride and a Grignard reagent derived from isobutyl bromide. orgsyn.org This approach involves the formation of a new carbon-carbon bond to introduce the branched methyl group. The reaction is followed by purification steps to isolate the desired keto ester. orgsyn.org

Optimization of reaction conditions is key to maximizing yield and minimizing byproducts. In the synthesis of fatty acid methyl esters (FAMEs), parameters such as temperature, catalyst concentration, and the molar ratio of reactants are critical. researchgate.netmdpi.com For instance, in the transesterification of oils, increasing the temperature and optimizing the alcohol-to-oil ratio can significantly improve conversion rates. researchgate.netmdpi.com The use of specific catalysts, such as sodium hydroxide (B78521) or calcium oxide, and their concentration also plays a vital role in the efficiency of the reaction. mdpi.comresearchgate.net

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods are gaining prominence as they offer milder reaction conditions, high selectivity, and are more environmentally friendly compared to traditional chemical routes. mdpi.commdpi.com

Lipases are the most commonly used enzymes for the synthesis of fatty acid esters due to their ability to catalyze esterification and transesterification reactions. mdpi.commdpi.com Lipases from various sources, including Candida antarctica, Rhizomucor miehei, and Aspergillus oryzae, have been successfully employed. mdpi.comresearchgate.net The selection of the lipase (B570770) is critical as it influences the reaction's efficiency and selectivity. nih.gov For instance, Candida antarctica lipase B (often immobilized and known as Novozym® 435) is widely recognized for its effectiveness in synthesizing branched-chain esters. mdpi.com

Immobilization of enzymes on a solid support is a key strategy to enhance their stability, facilitate reuse, and simplify product purification. mdpi.commdpi.comgoogle.com Various materials, including polymeric matrices and resins, are used for immobilization. researchgate.netgoogle.com Immobilization can sometimes alter the enzyme's selectivity and activity, and these effects are dependent on both the enzyme and the support material. nih.gov

Table 1: Commonly Used Lipases for Fatty Acid Ester Synthesis

| Lipase Source | Common Application | Reference |

| Candida antarctica (Type B) | Synthesis of branched-chain esters | mdpi.comnih.gov |

| Rhizomucor miehei | Esterification reactions | mdpi.comnih.gov |

| Candida rugosa | Esterification reactions | mdpi.comnih.gov |

| Aspergillus oryzae | Esterification of fatty acids | researchgate.net |

| Burkholderia cepacia | Esterification reactions | nih.gov |

Optimizing reaction conditions is crucial for the success of biocatalytic processes. Key parameters include temperature, substrate molar ratio, and enzyme concentration. mdpi.comresearchgate.net For the synthesis of a branched-chain ester, optimal conditions might involve a specific temperature and a slight excess of the alcohol to compensate for evaporation and drive the reaction towards completion. mdpi.comresearchgate.net For example, in the synthesis of 2-ethylhexyl 2-methylhexanoate, reacting at 70°C with a 10% excess of alcohol resulted in a 97% conversion. mdpi.comresearchgate.net

Solvent-free systems are often preferred in green chemistry to reduce waste and environmental impact. mdpi.commdpi.com In such systems, the reactants themselves serve as the reaction medium. The removal of water, a byproduct of esterification, is also critical to shift the reaction equilibrium towards product formation. This can be achieved by methods like applying a vacuum. rsc.org

Table 2: Optimization of Biocatalytic Esterification

| Parameter | Optimized Condition Example | Outcome | Reference |

| Temperature | 70°C | High conversion (97%) | mdpi.comresearchgate.net |

| Substrate Molar Ratio | 10% excess alcohol | High conversion (97%) | mdpi.comresearchgate.net |

| Enzyme Concentration | 2.5% (w/w) | Effective catalysis | mdpi.com |

| Water Removal | Vacuum application | Increased conversion | rsc.org |

Advancements in Green Chemistry for Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fatty acid esters to minimize environmental impact. rsc.org This involves the use of renewable feedstocks, solvent-free reaction conditions, and recyclable catalysts. mdpi.comrsc.orgrsc.org

The use of biocatalysts like immobilized lipases is a cornerstone of green synthesis for esters, as they operate under mild conditions and are biodegradable. mdpi.commdpi.com Solvent-free systems, as mentioned earlier, significantly improve the green credentials of the process by eliminating the need for potentially hazardous organic solvents. mdpi.comrsc.org

Solvent-Free and Aqueous-Phase Reaction Systems

The move towards greener chemical synthesis has popularized reaction systems that minimize or eliminate the use of volatile and often hazardous organic solvents.

Solvent-Free Systems: Solvent-free esterification is a preferred method for producing fatty acid esters, offering high atom economy as the only byproduct is water. acs.org This approach is particularly effective for the synthesis of long-chain esters. ajgreenchem.com The reaction can be performed using just the fatty acid and an excess of the alcohol, with the alcohol serving as both reactant and solvent. wikipedia.org To facilitate the reaction, especially when the fatty acid is a solid at room temperature, elevated temperatures are used to create a liquid reaction medium. rsc.org

Various catalysts have been successfully employed in solvent-free esterification of long-chain fatty acids, which are analogous to the synthesis of this compound. These include both chemical catalysts and biocatalysts. For instance, immobilized lipases like Novozym® 435 have proven effective in catalyzing the synthesis of branched-chain esters in solvent-free media. mdpi.com Heterogeneous solid acid catalysts, such as SO3H-carbon derived from glycerol, are also highly efficient, recyclable, and environmentally friendly options for producing wax esters from long-chain fatty acids and alcohols under solvent-free conditions. ajgreenchem.com

Interactive Table: Catalysts for Solvent-Free Esterification of Fatty Acids

| Catalyst Type | Specific Example | Substrates | Key Findings & Conditions | Source(s) |

|---|---|---|---|---|

| Biocatalyst | Novozym® 435 (Immobilized Lipase) | 2-methylhexanoic acid & 2-ethylhexanol | Achieved 99% conversion at 80°C with 20% excess alcohol. Enzyme is reusable. | mdpi.com |

| Solid Acid | SO3H-Carbon (from glycerol) | Long-chain fatty acids & alcohols | >95% yield at 90°C. Catalyst is heterogeneous and recyclable. | ajgreenchem.com |

| Lewis Acid | Zinc(II) salts (e.g., Zn(TfO)₂) | Fatty acids & long-chain alcohols | Effective for medium to long-chain alcohols; activity depends on the counterion. | acs.org |

Aqueous-Phase Reaction Systems: While direct esterification is disfavored in aqueous media due to the chemical equilibrium, transesterification of triglycerides can occur in the presence of water. wikipedia.orgnih.gov Lipase-catalyzed transesterification, for example, proceeds via a two-step mechanism where triglycerides are first hydrolyzed to free fatty acids, which are then esterified. nih.gov However, the presence of water can negatively impact enzyme stability and reaction efficiency. nih.gov Therefore, for the synthesis of a specific ester like this compound from its acid, a solvent-free or non-polar solvent system that allows for water removal is generally more efficient. wikipedia.orgwikidoc.org

Utilization of Renewable Feedstocks and Catalysts

A key aspect of sustainable chemistry is the use of renewable resources. For this compound, this applies to both the fatty acid precursor and the catalyst used in its synthesis.

Renewable Feedstocks: The primary renewable feedstock for this compound is its precursor acid, 7-methyloctadecanoic acid. This branched-chain fatty acid (BCFA) can be sourced from microorganisms. wikipedia.org Many bacteria, notably species like Bacillus subtilis, synthesize a variety of iso- and anteiso-BCFAs. nih.gov The biosynthesis originates from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine, which provide the branched primer units (e.g., isobutyryl-CoA) for the fatty acid synthase enzyme system. wikipedia.orgnih.govoup.com These primers are then elongated using malonyl-CoA as a chain extender, following a pathway similar to that for straight-chain fatty acids. wikipedia.org

Renewable Catalysts: Enzymes, particularly lipases, are a prime example of renewable catalysts. mdpi.comnovapublishers.com They are biodegradable and can be produced from microbial sources. Immobilized lipases are especially valuable as they can be easily separated from the reaction mixture and reused for multiple cycles, increasing the economic viability and sustainability of the process. mdpi.com Additionally, heterogeneous catalysts can be synthesized from renewable materials. A notable example is the creation of a sulfonated carbon catalyst from glycerol, a byproduct of biodiesel production, which has been shown to be effective for esterification. ajgreenchem.com

Minimization of Waste and Atom Economy Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nrochemistry.com

The most common and atom-economical method for synthesizing this compound is the Fischer-Speier esterification of 7-methyloctadecanoic acid with methanol (B129727), catalyzed by an acid. wikipedia.orgvedantu.com The balanced chemical equation is:

C₁₉H₃₈O₂ (7-methyloctadecanoic acid) + CH₄O (Methanol) ⇌ C₂₀H₄₀O₂ (this compound) + H₂O (Water)

The atom economy for this reaction is very high, as the only byproduct is water. nrochemistry.comyoutube.com It is calculated as follows:

Atom Economy = (Molar Mass of Desired Product / Molar Mass of All Reactants) x 100

Molar Mass of C₂₀H₄₀O₂ = 312.54 g/mol

Molar Mass of C₁₉H₃₈O₂ = 298.51 g/mol

Molar Mass of CH₄O = 32.04 g/mol

Atom Economy = (312.54 / (298.51 + 32.04)) x 100 = 94.56%

This high efficiency contrasts sharply with alternative methods, such as using an acid anhydride, where a carboxylic acid molecule is released as a leaving group, resulting in significant waste and poor atom economy. wikipedia.org The use of recyclable heterogeneous or biocatalysts further minimizes waste by eliminating the need for catalyst removal through aqueous workups. acs.orgajgreenchem.com

Interactive Table: Atom Economy Comparison for Ester Synthesis

| Reaction Type | General Reactants | Byproducts | Theoretical Atom Economy | Source(s) |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid + Alcohol | Water | High (e.g., 94.6% for this compound) | wikipedia.orgnrochemistry.com |

| Anhydride Acylation | Acid Anhydride + Alcohol | Carboxylic Acid | Poor | wikipedia.org |

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how a molecule's chemical structure influences its biological activity or physical properties. This is achieved by systematically synthesizing and testing derivatives and analogs of a lead compound. researchgate.net

While specific SAR studies for this compound are not prominent in the literature, valuable insights can be drawn from studies on other branched-chain fatty acids (BCFAs) and fatty acid methyl esters (FAMEs). Fatty acids are often derivatized to their methyl esters for analysis or to modify their properties. sigmaaldrich.com

SAR of Analogous Branched-Chain Fatty Acids: Research into the anticancer properties of BCFAs provides a useful model for SAR. A study that synthesized and tested homologous series of saturated and unsaturated BCFAs against human cancer cell lines revealed key structural features that dictate activity. nih.gov The findings indicate that both the size of the branch and the presence of unsaturation significantly impact biological potency.

Interactive Table: SAR Findings for Anticancer Activity of Branched-Chain Fatty Acids

| Structural Modification | Effect on Anticancer Activity | Example Comparison | Source |

|---|---|---|---|

| Increase Branching Group Size | Adverse effect; potency decreased | Methyl > Ethyl > Propyl > Butyl branching groups | nih.gov |

| Incorporate Unsaturation | Significant improvement in potency | A cis-Δ11 double bond increased activity compared to the saturated equivalent | nih.gov |

These findings suggest that analogs of this compound with modifications to the methyl branch (e.g., changing to an ethyl group) or introducing a double bond into the C18 backbone could modulate its biological activity.

Biological Activity of FAMEs: Numerous studies have demonstrated that fatty acid methyl esters possess antimicrobial properties. FAME extracts from various plant sources have shown moderate to significant antibacterial and antifungal efficacy against a range of human pathogens. ncsu.edueuropeanreview.orgtandfonline.comscielo.br For example, FAMEs have been found to be effective against bacteria like Bacillus subtilis and fungi like Candida species. ncsu.eduscielo.br This suggests that this compound, as a FAME, may possess similar bioactive properties worthy of investigation. The synthesis of analogs—by altering the chain length, branch position, or adding other functional groups—would be a logical step to explore and optimize this potential activity. csic.es

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 7 Methyloctadecanoate

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Differentiation

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of FAMEs. While it is the gold standard for identifying many drug substances, standard GC-MS can be limited in its ability to confidently differentiate positional isomers of FAMEs without specialized methods. uva.nl The subtle differences in the mass spectra of isomers often necessitate a combination of high-efficiency chromatographic separation and specific mass spectrometric techniques. uva.nlresearchgate.net For branched-chain FAMEs, the location of the branch in the hydrocarbon chain can lead to subtle but detectable differences in the mass spectrum, which, when combined with chromatographic retention data, aids in differentiation. researchgate.net A rapid and sensitive GC-MS method has been developed for the determination of FAMEs, capable of separating positional and geometric isomers with chain lengths from C8 to C28. nih.gov

The separation of closely related FAME isomers is critically dependent on the selection of the GC column and the optimization of the temperature program. The choice between a polar and a non-polar column is a primary consideration. ucdavis.edu

Polar Columns : Highly polar columns, such as those with cyanopropyl or wax-based stationary phases (e.g., DB-FATWAX, cyano-columns), are frequently used for FAME analysis. nih.govucdavis.edu These columns provide enhanced separation of isomers, including positional and cis/trans isomers, based on differences in polarity. For instance, a short, polar cyano-column can achieve a full separation of FAMEs up to C28 in just over 17 minutes. nih.gov A 70% cyanopropyl polysilphenylene-siloxane phase is noted for its high operating temperature and low bleed, making it suitable for MS detection. thermofisher.com

Non-Polar Columns : Non-polar columns (e.g., DB-5ms) are also utilized, particularly for samples from soil or oils. ucdavis.edu

Column Dimensions and Temperature Programming : The dimensions of the column—length, internal diameter (ID), and film thickness—are crucial variables. hpst.cz While traditional analyses used long columns (e.g., 100 m) with run times of about an hour, modern methods often employ shorter, narrower columns (e.g., 10 m x 0.1 mm ID) to drastically reduce analysis time to around 12 minutes without sacrificing resolution. thermofisher.com Fast temperature-programming with rates as high as 20°C/s can further shorten analysis times to just a few minutes. oup.com The temperature program, which involves a controlled ramp-up of the column temperature, is tailored to the specific column and sample complexity to achieve optimal separation. hpst.czoup.com

Table 1: Examples of GC Columns and Conditions for FAME Analysis

| Column Type | Dimensions | Stationary Phase | Example Temperature Program | Source(s) |

|---|---|---|---|---|

| Polar Capillary | 30 m x 0.25 mm ID, 0.25 µm film | DB-FATWAX UI | 60°C (1 min) -> 100°C (5°C/min) -> 175°C (2°C/min, 10 min hold) -> 220°C (2°C/min, 20 min hold) | ucdavis.edu |

| Non-polar Capillary | 60 m x 0.25 mm ID, 1 µm film | DB-5ms UI | 80°C (1 min) -> 220°C (4°C/min) -> 290°C (10°C/min, 30 min hold) | ucdavis.edu |

| Polar Capillary | 100 m x 0.25 mm, 0.2 µm film | Cyanopropyl aryl polysiloxane | 140°C (5 min) -> 240°C (4°C/min, 20 min hold) | svscr.cz |

Standard 70 eV electron ionization (EI) is a "hard" ionization technique that can cause extensive fragmentation. uni-saarland.de This often leads to the absence of a discernible molecular ion (M+•), which complicates the identification of an unknown compound or the differentiation of isomers. tofwerk.com To overcome this, "softer" ionization methods and tandem mass spectrometry (MS/MS) are employed.

Chemical Ionization (CI) : CI is a less energetic, softer ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte, typically through proton transfer. ucdavis.eduuni-saarland.de This process imparts less energy to the molecule, resulting in less fragmentation and a more prominent protonated molecular ion ([M+H]+), which is crucial for confirming the molecular weight. ucdavis.edutofwerk.com

Tandem Mass Spectrometry (MS/MS) : In MS/MS, specific ions (like the molecular ion) are selected and fragmented to produce a secondary mass spectrum. This technique can be applied with either EI or CI. ajrconline.org

EI-MS/MS : This technique can reveal diagnostic fragment ions specific to the compound's structure. For branched-chain FAMEs, EI-MS/MS can help identify the ring system and branching patterns. ucdavis.edunih.gov

CI-MS/MS and CI-MRM : When CI is coupled with MS/MS, the protonated molecular ion is fragmented. The resulting fragmentation patterns are often different from EI-MS/MS and can be highly specific to the location of substituents, such as the methyl group in methyl 7-methyloctadecanoate. ucdavis.edunih.gov This approach allows for the development of highly specific Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) methods, where the mass spectrometer is set to detect only specific fragmentation transitions, enhancing sensitivity and selectivity for quantitative analysis. nih.govchromatographyonline.com

A combined approach using both EI-MS/MS and CI-MS/MS provides complementary data that enables the fundamental structural identification of branched-chain FAMEs, even without reference standards. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. lupinepublishers.com It is particularly valuable for the analysis of compounds in complex mixtures that are thermolabile, highly polar, or have a high molecular weight, making them less suitable for GC. actascientific.com In the context of analyzing lipids like this compound, LC-MS is effective for samples embedded in complex biological or environmental matrices where matrix effects—ion suppression or enhancement caused by co-eluting compounds—can be a significant issue. chromatographyonline.commdpi.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical and depends on the polarity and molecular weight of the analyte. mdpi.com

The term "hyphenated techniques" refers to the online coupling of a separation method with a spectroscopic detection technology. nih.govchromatographytoday.com While LC-MS is itself a hyphenated technique, further hyphenation can enhance analytical power. chromatographytoday.com

LC-MS/MS : Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used enhancement. nih.gov In this setup, the mass spectrometer performs two stages of mass analysis. It allows for the fragmentation of selected ions separated by the LC, providing structural information that greatly increases the confidence of identification. ajrconline.org This is especially useful for distinguishing isomers in complex mixtures. nih.gov

Multi-detector Systems : More complex hyphenated systems can be created by combining multiple detectors. For example, LC-PDA-MS couples an LC with both a photodiode array (PDA) detector and a mass spectrometer. actascientific.com This provides UV-Vis spectral data in addition to mass data for each separated component, offering an orthogonal layer of information for identification. Other multi-hyphenated systems include LC-NMR-MS, which provides the definitive structural data of NMR alongside mass information. nih.gov

These advanced hyphenated methods provide improved selectivity and sensitivity, enabling robust analysis of target compounds like this compound in challenging sample matrices. actascientific.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous elucidation of molecular structures. organicchemistrydata.org For fatty acid methyl esters, both ¹H and ¹³C NMR are used. The ¹H NMR spectrum of a standard straight-chain FAME like methyl stearate (B1226849) shows characteristic signals, including a singlet for the methyl ester protons around 3.7 ppm, a triplet for the alpha-methylene (C2) protons at approximately 2.35 ppm, and a large multiplet for the bulk of the chain's methylene (B1212753) protons. aocs.org

For complex assignments, such as differentiating carbons with very similar chemical shifts in the long alkyl chain of methyl octadecanoate, isotopic labeling can be employed. A study using a series of gem-dideuterooctadecanoates (where specific CH₂ groups were replaced with CD₂) allowed for the unambiguous assignment of all carbon chemical shifts in methyl octadecanoate by observing the effects of the deuterium (B1214612) isotopes on the ¹³C spectrum. cdnsciencepub.comcdnsciencepub.com

While 1D NMR provides essential information, 2D NMR techniques are required to definitively establish the connectivity and, therefore, the precise structure of complex molecules like this compound. youtube.comgithub.io

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would allow chemists to trace the proton-proton connectivities along the entire length of the fatty acid backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (a one-bond correlation). columbia.edu It is exceptionally powerful for assigning carbon signals, as each C-H group appears as a cross-peak, linking the known proton shift to its corresponding carbon shift. github.iosdsu.edu This is significantly faster and more sensitive than a standard 1D ¹³C experiment. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most crucial 2D NMR experiment for determining the position of a branch point. The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. columbia.edu For this compound, the protons of the methyl group at C7 would show a correlation to the carbons at C6, C7, and C8, providing definitive evidence for the location of the branch.

Table 2: Key Expected 2D NMR Correlations for Confirming the Structure of this compound

| Technique | Correlated Nuclei | Key Information Provided |

|---|---|---|

| COSY | ¹H – ¹H | Shows coupling between H6-H7 and H7-H8, establishing the connectivity of the main chain around the branch point. |

| HSQC | ¹H – ¹³C (1-bond) | Assigns the ¹³C chemical shifts for C6, C7, C8, and the C7-methyl group by correlating them to their attached protons. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Shows a cross-peak between the C7-methyl protons and the carbon of the main chain at C7. Also shows correlations from the C7-methyl protons to C6 and C8, unambiguously confirming the branch position. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl octadecanoate |

Quantitative Analytical Methods in Biological and Environmental Matrices

The accurate quantification of this compound in complex biological and environmental samples necessitates robust and validated analytical methodologies. Given its presence as a minor component in intricate matrices such as food products, microbial cultures, or environmental samples, highly sensitive and selective techniques are paramount. researchgate.netconcawe.eu Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently employed technique for the analysis of fatty acid methyl esters (FAMEs), offering the required selectivity and sensitivity for reliable quantification. nih.govuib.no The development of such methods hinges on the careful selection of internal standards, meticulous construction of calibration curves, and rigorous validation of the entire analytical procedure to ensure both accuracy and reproducibility.

Development of Internal Standards and Calibration Curves

A cornerstone of precise quantification in chromatographic analysis is the use of an internal standard (IS). chromatographyonline.com The IS is a compound added in a known, constant amount to all samples, calibration standards, and blanks. Its purpose is to correct for variations in sample preparation, extraction efficiency, and instrument response. chromatographyonline.com For the analysis of this compound, an ideal internal standard would be a structurally similar compound not naturally present in the samples or, preferably, a stable isotope-labeled version of the analyte itself, such as this compound-d3. researchgate.netcreative-proteomics.com Commonly, a non-endogenous, odd-chain FAME like methyl heptadecanoate or its deuterated form (methyl heptadecanoate-d33) is used for the general quantification of FAMEs. restek.com

The quantification is achieved by establishing a calibration curve. This is generated by analyzing a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard. cuni.cz The curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. chromatographyonline.com Linearity is a critical performance characteristic of the calibration curve and is typically evaluated by the coefficient of determination (R²). A value greater than 0.99 is generally considered evidence of a good linear fit for the method. researchgate.net

The table below illustrates a typical calibration curve dataset for the quantification of this compound using GC-MS with an internal standard.

Table 1: Example Calibration Curve Data for this compound

| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 0.5 | 15,500 | 151,000 | 0.103 |

| 1.0 | 31,200 | 152,500 | 0.205 |

| 5.0 | 154,800 | 150,900 | 1.026 |

| 10.0 | 315,100 | 151,800 | 2.076 |

| 25.0 | 780,500 | 152,100 | 5.131 |

| 50.0 | 1,555,000 | 151,500 | 10.264 |

Linearity: R² = 0.9995

Validation of Analytical Procedures for Accuracy and Reproducibility

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nihs.go.jp For quantitative methods, key validation parameters include accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ). fda.govich.org

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies using spiked matrix samples. duyaonet.com Blank matrix (e.g., a biological fluid or environmental extract known to be free of the analyte) is spiked with known amounts of this compound at different concentrations (e.g., low, medium, and high) within the calibration range. The samples are then analyzed, and the percentage of the analyte recovered is calculated. An acceptance criterion for accuracy is often set between 80-120%, with high-quality methods achieving >95%. creative-proteomics.com

Reproducibility measures the precision of the method under different conditions, such as on different days, with different analysts, or using different equipment. duyaonet.com It reflects the random events that can influence the precision of the procedure. duyaonet.com It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. For bioanalytical methods, an RSD of <15-20% is often acceptable, while highly reproducible methods can achieve an RSD of <5%. creative-proteomics.com Repeatability, or intra-assay precision, assesses precision under the same operating conditions over a short time interval. ich.org

The table below summarizes typical validation results for a quantitative method for this compound.

Table 2: Summary of Method Validation Parameters for this compound Analysis

| Validation Parameter | Performance Metric | Result | Acceptance Criteria |

|---|---|---|---|

| Accuracy (Recovery) | Low QC (1.5 µg/mL) | 98.5% | 85-115% |

| Mid QC (12.5 µg/mL) | 101.2% | ||

| High QC (40 µg/mL) | 99.3% | ||

| Precision (Repeatability) | Low QC (RSD) | 4.1% | ≤15% |

| Mid QC (RSD) | 2.8% | ||

| High QC (RSD) | 2.5% | ||

| Precision (Reproducibility) | Low QC (RSD) | 4.9% | ≤15% |

| Mid QC (RSD) | 3.5% | ||

| High QC (RSD) | 3.1% | ||

| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.1 µg/mL | - |

| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 0.5 µg/mL | - |

This rigorous validation process ensures that the analytical method for this compound is reliable, accurate, and reproducible for its intended application in complex biological and environmental matrices. nihs.go.jp

Biological and Biochemical Investigations of Methyl 7 Methyloctadecanoate

Mechanistic Studies in In Vitro Systems

Studies on various BCFAs have demonstrated a range of effects on different cell lines. For instance, certain monomethyl BCFAs have been shown to possess anti-cancer properties by inhibiting fatty acid synthesis and inducing apoptotic cell death. hmdb.ca In contrast, other research on hepatocytes has shown that the effects of BCFAs on gene expression can vary depending on their specific structure (iso- vs. anteiso-branching). hmdb.ca

Some BCFAs have been observed to influence cell membrane fluidity and are less susceptible to oxidation compared to unsaturated fatty acids. hmdb.ca Research on calf small intestinal epithelial cells has indicated that BCFAs can mitigate the inflammatory response induced by lipopolysaccharides by downregulating the expression of inflammatory cytokines and preserving tight junction integrity. nih.gov Specifically, BCFAs were found to reduce the expression of interleukin (IL)-1β, IL-8, and tumor necrosis factor (TNF)-α, while increasing the expression of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, they helped maintain the levels of key tight junction proteins like Zonula Occludens-1 (ZO-1) and Claudin-1. nih.gov

It is important to note that these studies were not conducted with methyl 7-methyloctadecanoate, and thus, these findings are inferential.

The interaction of this compound with specific enzymes and its role in biochemical pathways have not been directly elucidated. However, studies on related compounds offer some insights. BCFAs are known to be metabolized through pathways involving enzymes like fatty acid synthase (FASN). nih.gov Research on human adipose cells has shown that certain BCFAs can decrease the expression of stearoyl-CoA desaturase-1 (SCD1), a key enzyme in de novo lipogenesis. nih.gov

In hepatocytes, iso-BCFAs have been found to attenuate the expression of FASN and sterol regulatory element-binding protein 1 (SREBP1), which are crucial for lipid synthesis. hmdb.ca Conversely, some anteiso-BCFAs have been shown to increase the mRNA levels of FASN. hmdb.ca In the context of inflammation, certain BCFAs have been observed to decrease the expression of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (ALOX-15) in human adipose cells, enzymes that are involved in the production of pro-inflammatory mediators. nih.gov

In bacteria, the metabolism of BCFAs is linked to the activity of two-component systems (TCSs), which are essential for sensing and responding to environmental changes. In Staphylococcus aureus, BCFAs in the cell membrane can modulate the activity of the SaeRS TCS, which in turn regulates the expression of virulence factors. nih.gov The synthesis of BCFAs in bacteria involves branched-chain α-keto acids derived from the metabolism of branched-chain amino acids. nih.gov

Physiological Roles in Non-Human Organisms and Model Systems

The physiological roles of this compound have been most strongly suggested in the context of insect chemical communication, with some broader implications for microbial interactions and lipid metabolism.

There is a lack of studies directly examining the impact of this compound on microbial growth and metabolism. However, the metabolism of propionyl-CoA, a product of the breakdown of odd-chain and branched-chain fatty acids, is crucial for some bacteria and fungi and proceeds via the methylcitrate cycle. nih.gov In Mycobacterium tuberculosis, the enzymes of the methylcitrate cycle are essential for growth on propionate (B1217596) and for survival within macrophages. nih.gov

Some fatty acid methyl esters (FAMEs) produced by coral-associated bacteria have been shown to inhibit the growth and biofilm formation of pathogenic bacteria like multidrug-resistant Staphylococcus aureus. researchgate.net These findings suggest that FAMEs, potentially including this compound, could play a role in microbial antagonism.

The most compelling evidence for a biological role for this compound comes from the field of insect chemical ecology. Many insects utilize fatty acid derivatives as pheromones for communication, particularly for mating. nih.gov Methyl-branched fatty acids and their esters are known components of insect sex pheromones. For instance, a novel sex pheromone component identified in the lichen moth Miltochrista calamina is (5R,7R)-5-methylheptadecan-7-ol, a structurally related compound. While not definitively identified as a pheromone of Trogoderma glabrum, other species in this genus are known to use methyl esters of branched-chain fatty acids as pheromones.

In the gypsy moth, Lymantria dispar, a trace component of the sex pheromone gland has been identified as (7R,8S)-cis-7,8-epoxy-2-methyloctadec-17-ene, which is structurally related to this compound. The biosynthesis of these pheromones often starts from common fatty acids, which are then modified by a series of specific enzymes to create the final active compounds. nih.gov

Regarding lipid metabolism in animal models, studies on the effects of BCFAs show varied results. In mice lacking the liver fatty acid binding protein (L-FABP), dietary supplementation with phytol (B49457) (a precursor to a BCFA) led to gender-dependent changes in hepatic lipid accumulation and higher levels of triacylglycerides in females. nih.gov This suggests a role for L-FABP in the metabolism of BCFAs. nih.gov

| Organism/System | Observed or Inferred Role of this compound or Related BCFAs | Reference |

| Insects (general) | Potential component of sex pheromones. | nih.gov |

| Miltochrista calamina (Lichen Moth) | A structurally similar compound, (5R,7R)-5-methylheptadecan-7-ol, is a sex pheromone. | |

| Lymantria dispar (Gypsy Moth) | A related compound, (7R,8S)-cis-7,8-epoxy-2-methyloctadec-17-ene, is a trace component of the sex pheromone. | |

| Mice | Dietary BCFAs can influence hepatic lipid metabolism, with effects being modulated by proteins like L-FABP. | nih.gov |

Direct evidence for the influence of this compound on biomass accumulation is scarce. However, studies on fatty acid methyl esters (FAMEs) in the context of microalgae are relevant. Microalgae are cultivated for their lipid content, which can be converted into FAMEs for biodiesel production. The accumulation of lipids, and thus potential FAME yield, in microalgae is influenced by culture conditions such as nutrient availability. For example, nitrogen deprivation can increase lipid content in some microalgae species.

In a different context, mixtures of FAMEs derived from edible oils have been shown to have phytotoxic effects on certain weed species, leading to a reduction in their biomass. This suggests that FAMEs, depending on their concentration and composition, can inhibit plant growth.

| Process | Effect of FAMEs (General) | Reference |

| Microalgal Lipid Production | Nutrient stress can increase the accumulation of lipids, which are precursors to FAMEs for biofuels. | |

| Plant Growth | Mixtures of FAMEs can exhibit phytotoxicity, reducing the biomass of certain weed species. |

Interactions with Biological Macromolecules (e.g., Proteins, Lipids)

The specific interactions of this compound with biological macromolecules such as proteins and lipids have not been extensively studied. However, based on the behavior of other branched-chain fatty acids and their esters, it is possible to infer potential interactions and their biological significance.

Interactions with Proteins

Branched-chain fatty acids (BCFAs) are known to interact with various proteins, influencing their function and metabolic pathways. For instance, liver fatty acid binding protein (L-FABP) has been shown to enhance the uptake and metabolism of BCFAs like phytanic acid. nih.gov While direct binding studies of this compound with L-FABP have not been reported, it is plausible that as a branched-chain fatty acid ester, it or its hydrolyzed form, 7-methyloctadecanoic acid, could be a substrate for such binding proteins.

The interaction of fatty acids with proteins like fatty acid synthase (FAS) and sterol regulatory element-binding protein 1 (SREBP1) has also been documented. nih.gov Studies on other BCFAs have shown that they can modulate the expression of these proteins, thereby affecting lipid metabolism. nih.gov For example, some monomethyl BCFAs have been observed to inhibit fatty acid synthesis. nih.gov It is conceivable that this compound could have similar regulatory effects on these or other proteins involved in lipid homeostasis.

In bacteria, the transfer of octanoic acid, a shorter-chain fatty acid, from the acyl carrier protein (ACP) to its target protein is a well-regulated process involving specific protein-protein interactions. nih.gov The specificity of these interactions is crucial for processes like lipoic acid biosynthesis. nih.gov This highlights the potential for specific binding pockets in proteins that recognize the structural features of fatty acids, including chain length and branching.

| Protein Target | Observed Interaction with Branched-Chain Fatty Acids | Potential Implication for this compound |

| Liver Fatty Acid Binding Protein (L-FABP) | Enhanced uptake and oxidation of phytanic acid. nih.gov | Could potentially bind and facilitate intracellular transport and metabolism. |

| Fatty Acid Synthase (FASN) | Iso-BCFAs have been shown to decrease FASN mRNA levels. nih.gov | May modulate fatty acid synthesis pathways. |

| Sterol Regulatory Element Binding Protein 1 (SREBP1) | Iso-BCFAs can decrease SREBP1 mRNA levels, which in turn affects FASN expression. nih.gov | Could be involved in the transcriptional regulation of lipid metabolism. |

| Acyl Carrier Protein (ACP) in bacteria | Specific interactions guide the transfer of octanoic acid for lipoic acid synthesis. nih.gov | The branched structure may influence its recognition and processing by bacterial enzymes. |

Interactions with Lipids

The introduction of a methyl branch in the acyl chain of a lipid can significantly alter the physical properties of lipid bilayers. The position of the methyl group is a critical determinant of its effect.

Studies on model membranes have demonstrated that methyl-branched fatty acids can disrupt the orderly packing of lipid acyl chains, leading to an increase in membrane fluidity. researchgate.net This effect is generally more pronounced when the methyl group is located in the middle of the acyl chain. researchgate.net The presence of the methyl group creates steric hindrance, which can decrease the thickness of the lipid bilayer and lower the temperature of the main phase transition. researchgate.net

Given that this compound has a methyl group at the C7 position of an 18-carbon chain, it would be considered a mid-chain branched fatty acid ester. Therefore, its incorporation into a lipid membrane, likely after hydrolysis to 7-methyloctadecanoic acid, would be expected to increase membrane fluidity. This property is particularly important for organisms living in cold environments, as it helps to maintain membrane function at low temperatures. researchgate.net

| Lipid Property | Effect of Mid-Chain Methyl Branching | Anticipated Effect of this compound |

| Membrane Fluidity | Increases fluidity by disrupting acyl chain packing. researchgate.net | Expected to increase membrane fluidity. |

| Bilayer Thickness | Tends to decrease the thickness of the lipid bilayer. researchgate.net | Likely to contribute to a thinner lipid bilayer. |

| Acyl Chain Ordering | Lowers the order of the acyl chains. researchgate.net | Expected to decrease the order of surrounding lipid chains. |

| Phase Transition Temperature | Lowers the main phase transition temperature. | Likely to lower the phase transition temperature of membranes. |

It is important to note that the direct experimental evidence for the interactions of this compound with specific proteins and its precise effects on lipid membranes is currently lacking. The information presented here is based on the known behavior of structurally similar branched-chain fatty acids and their derivatives. Further research is necessary to elucidate the specific biochemical and biophysical roles of this compound.

Ecological and Environmental Considerations of Methyl 7 Methyloctadecanoate

Environmental Occurrence and Distribution

Methyl 7-methyloctadecanoate has been identified in a variety of environmental contexts, often associated with microbial life and insects. It is a component of the complex mixture of volatile organic compounds (VOCs) released by certain microorganisms. For instance, it has been detected in the VOC profiles of actinomycetes, a group of bacteria known for producing a wide array of secondary metabolites. Its presence in the environment is therefore linked to the distribution and metabolic activity of these microbial communities in soil and other habitats.

The compound has also been found in association with insects, where it can be a component of their cuticular hydrocarbons or glandular secretions. This distribution is directly tied to the life cycles and habitats of the specific insect species that produce or interact with this chemical.

Biodegradation Pathways and Environmental Fate in Soil and Water Systems

The environmental persistence of this compound is largely governed by biodegradation processes, as well as abiotic factors like hydrolysis and phototransformation.

Microbial Degradation Mechanisms

As a fatty acid methyl ester, this compound is susceptible to microbial degradation. Microorganisms in soil and aquatic environments possess the enzymatic machinery to break down such compounds. The initial step in its degradation is typically the hydrolysis of the ester bond by lipase (B570770) or esterase enzymes, yielding 7-methyloctadecanoic acid and methanol (B129727). The resulting fatty acid can then enter the beta-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, which can then be utilized by the microorganism for energy and biosynthesis. The methyl branch at the C7 position may require specific enzymatic steps for its complete metabolism.

Hydrolysis and Phototransformation Processes

In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis: In aqueous environments, the ester linkage of this compound can undergo hydrolysis, a reaction that is typically slow under neutral pH conditions but can be accelerated by acidic or alkaline conditions. This process, similar to the initial step of microbial degradation, results in the formation of 7-methyloctadecanoic acid and methanol.

Phototransformation: While specific phototransformation studies on this compound are limited, compounds of this class can be susceptible to indirect photolysis. This process involves reactions with photochemically generated reactive species in the atmosphere or water, such as hydroxyl radicals. These reactions can lead to the degradation of the molecule into smaller, more oxidized products.

Ecological Roles and Chemical Communication (e.g., Pheromones, Kairomones)

One of the most significant ecological roles of this compound is in chemical communication, particularly among insects. It has been identified as a component of the contact sex pheromone in the female decorated cricket, Gryllodes sigillatus. In this species, it is part of a complex blend of cuticular hydrocarbons that males perceive upon antennal contact, triggering courtship and mating behavior.

Furthermore, this compound can act as a kairomone, a chemical signal that benefits the receiver at the expense of the emitter. For instance, it is a component of the host-recognition kairomone for the parasitic wasp Microplitis croceipes, which is a parasitoid of the corn earworm, Helicoverpa zea. The wasp uses this and other compounds present in the frass of its host to locate it.

The specific blend and ratio of this compound with other compounds are often crucial for its biological activity, demonstrating the complexity of chemical signaling in these ecological interactions.

| Organism | Role of this compound |

| Gryllodes sigillatus (Decorated Cricket) | Component of female contact sex pheromone |

| Microplitis croceipes (Parasitic Wasp) | Component of host-recognition kairomone |

Bioaccumulation and Biotransformation in Non-Human Organisms

The potential for bioaccumulation of this compound is related to its lipophilic nature. As a fatty acid ester, it has a tendency to partition into the fatty tissues of organisms. However, it is also subject to biotransformation.

Upon ingestion or absorption by an organism, this compound can be metabolized. The primary biotransformation pathway is likely hydrolysis of the ester bond, followed by the metabolism of the resulting fatty acid and alcohol. The fatty acid component can be incorporated into the organism's lipid pool or be catabolized for energy via beta-oxidation. The methanol produced is typically oxidized to formaldehyde (B43269) and then to formic acid or carbon dioxide.

The extent of bioaccumulation will depend on the balance between the rate of uptake and the rate of metabolic transformation and excretion. In many organisms, efficient metabolic pathways for fatty acids would likely prevent significant long-term bioaccumulation of this specific compound.

Advanced Methodological Approaches and Computational Studies of Methyl 7 Methyloctadecanoate

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation have become indispensable tools for elucidating the behavior of molecules at an atomic level. These techniques provide insights that are often inaccessible through experimental methods alone.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of Methyl 7-methyloctadecanoate are crucial determinants of its physical properties and biological functions. Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this molecule. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from simulations of similar long-chain and branched-chain fatty acid methyl esters (FAMEs). nih.govnih.gov

In the context of a biological membrane, MD simulations can predict how this compound would orient itself within the lipid bilayer. nih.govresearchgate.net The ester head group would likely anchor near the polar head groups of the phospholipids (B1166683), while the hydrophobic tail, including the methyl branch, would be embedded within the hydrophobic core of the membrane. The simulations can provide data on the area per lipid, membrane thickness, and the ordering of the lipid chains, offering insights into how this branched-chain fatty acid ester might affect membrane fluidity and organization. rsc.org

Table 1: Key Parameters from Molecular Dynamics Simulations of Fatty Acid Methyl Esters

| Parameter | Description | Significance for this compound |

| Area per Lipid | The average surface area occupied by a single lipid molecule in a bilayer. | The branched nature of this compound may increase this value, indicating a disruption of lipid packing. |

| Membrane Thickness | The distance between the head groups of the two leaflets of a lipid bilayer. | The incorporation of this compound could alter membrane thickness, impacting membrane protein function. |

| Order Parameter (SCD) | A measure of the orientational order of the C-H bonds along the acyl chain. | The methyl branch at C7 would likely decrease the order parameter for neighboring carbons, indicating increased local disorder. |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Can reveal specific interactions between the methyl ester group and water or other lipid head groups. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed to study FAMEs. researchgate.netresearchgate.net

For this compound, quantum chemical calculations can be used to determine a variety of properties. These include the optimized molecular geometry, vibrational frequencies (which can be compared with experimental infrared and Raman spectra), and the distribution of electron density. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is particularly important, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, these calculations can elucidate the electrostatic potential surface, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how this compound might interact with other molecules, such as enzymes or receptors. For instance, the carbonyl oxygen of the ester group is expected to be a region of high negative electrostatic potential, making it a likely site for hydrogen bonding or coordination with metal ions. researchgate.net

Table 2: Predicted Electronic Properties of a Fatty Acid Methyl Ester from Quantum Chemical Calculations

| Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides precise bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Indicates the molecule's potential as an electron donor in chemical reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Indicates the molecule's potential as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

| Mulliken Atomic Charges | A measure of the partial charge on each atom in the molecule. | Reveals the distribution of charge and identifies polar regions. |

In Silico Studies for Predicting Biological Interactions and SAR

In silico methods are computational techniques used to predict the biological activity of molecules. These approaches are crucial in the early stages of drug discovery and for understanding the molecular basis of a compound's function.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically a protein. researchgate.netnih.gov This technique is instrumental in understanding potential ligand-receptor interactions and for structure-activity relationship (SAR) studies. While specific docking studies with this compound are not widely reported, the methodology has been successfully applied to other FAMEs. researchgate.nettexilajournal.com

The process involves generating a three-dimensional structure of this compound and placing it in the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower binding energies indicating a more favorable interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies of FAMEs with enzymes have shown interactions between the ester group and polar amino acid residues in the active site, while the aliphatic chain engages in hydrophobic interactions with nonpolar residues. nih.gov The methyl branch on this compound could play a significant role in its binding specificity and affinity by fitting into a specific hydrophobic pocket within the receptor.

Chemometric and Data Mining Approaches in Lipidomics Research

Lipidomics aims to identify and quantify the complete set of lipids in a biological system. Given the vast number and complexity of lipids, chemometric and data mining techniques are essential for analyzing the large datasets generated by high-throughput analytical platforms like mass spectrometry and chromatography. maastrichtuniversity.nlresearchgate.net

The analysis of complex biological samples often reveals the presence of numerous FAMEs, including branched-chain fatty acids like this compound. nih.govlipotype.comnih.gov Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify patterns and correlations within these complex lipid profiles. usgs.gov For example, these techniques can be used to differentiate between different microbial strains based on their unique FAME profiles or to identify lipid biomarkers associated with a particular disease state. usgs.govwikipedia.orgnih.gov

Data mining algorithms can then be applied to these large lipidomics datasets to discover novel relationships and generate new hypotheses. For instance, by mining data from multiple studies, it may be possible to correlate the abundance of this compound with specific physiological or pathological conditions, even if it was not the primary focus of the original research. These approaches are powerful for extracting meaningful biological information from complex lipidomics data and for understanding the role of individual lipids like this compound in a broader biological context. researchgate.netnih.govresearchgate.net

Emerging Research Directions and Future Perspectives on Methyl 7 Methyloctadecanoate

Integration with Systems Biology Approaches (e.g., Lipidomics, Metabolomics)

The integration of Methyl 7-methyloctadecanoate into the broader field of systems biology, particularly through lipidomics and metabolomics, represents a significant frontier. These disciplines offer a holistic view of the lipidome and metabolome, providing insights into the function and regulation of individual molecules within a complex biological network. nih.govyoutube.com

Lipidomics, the large-scale study of lipids, is a powerful tool for identifying and quantifying the vast array of lipid species in a biological system. youtube.comlipotype.com For branched-chain fatty acids like 7-methyloctadecanoic acid and its methyl ester, lipidomics can help elucidate their distribution in various tissues and organisms and identify changes in their abundance in response to different physiological or environmental conditions. lipotype.comnih.gov Targeted lipidomics services are now capable of quantifying specific BCFAs, which is crucial for understanding their distinct metabolic pathways and functions. creative-proteomics.com

Metabolomics provides a snapshot of all small-molecule metabolites, revealing the metabolic state of a cell or organism. nih.govresearchgate.net By applying metabolomic analyses, researchers can connect the presence of this compound to specific metabolic pathways, potentially uncovering novel enzymatic reactions or regulatory networks. nih.govresearchgate.net For instance, studies on branched-chain amino acids (BCAAs), which can serve as precursors for BCFAs, have successfully used metabolomics to link their metabolism to various health and disease states. nih.govmdpi.com This same approach holds promise for understanding the significance of methyl-branched lipids. The challenge remains in developing methods sensitive enough to detect and accurately measure low-abundance isomers like this compound within a highly complex matrix.

Development of Novel Biorefining and Biofuel Applications

Fatty acid methyl esters (FAMEs) are the primary molecules in biodiesel, a renewable alternative to petroleum-based diesel. wikipedia.orgkrohne.com While conventional biodiesel is typically derived from straight-chain fatty acids from vegetable oils, there is growing interest in the unique properties of branched-chain FAMEs (BC-FAMEs) like this compound for next-generation biofuels. nih.govfrontiersin.org

A significant drawback of standard biodiesel is its poor performance in cold temperatures, characterized by high cloud points (CP) and pour points (PP). researchgate.netiea-amf.org The methyl branches in BC-FAMEs disrupt the uniform packing of the fatty acid chains, which significantly improves cold-flow properties. researchgate.net Research has demonstrated that blending BC-FAMEs with conventional biodiesel can dramatically lower the CP and PP, making the fuel more viable in colder climates without compromising viscosity limits set by standards like ASTM D6751. researchgate.net

The development of microbial production platforms engineered to synthesize fatty acid esters with branched-chain moieties is a key area of research. nih.gov Such advancements could lead to the cost-effective production of tailored BC-FAMEs for specialized fuel applications. Beyond biofuels, the unique physical properties of branched-chain esters make them suitable for use as bio-based lubricants and other valuable chemicals in a biorefinery context. usda.gov

| Property | Straight-Chain FAMEs (e.g., Methyl Palmitate, Methyl Stearate) | Branched-Chain FAMEs (e.g., this compound) | Significance for Biofuel |

|---|---|---|---|

| Cold Flow (Cloud Point/Pour Point) | Higher (prone to gelling/solidifying in cold) researchgate.netiea-amf.org | Significantly Lower researchgate.net | Improved performance and operability in cold climates. |

| Viscosity | Increases with chain length; generally higher. ajol.info | Lower compared to straight-chain counterparts of similar molecular weight. | Better fuel atomization and combustion efficiency. |

| Oxidative Stability | Generally lower for unsaturated FAMEs. ajol.info | Saturated branched-chains offer high stability. usda.gov | Longer shelf life and reduced engine deposit formation. |

| Cetane Number | Generally high for saturated FAMEs, indicating good ignition quality. ajol.infonih.gov | Comparable to straight-chain FAMEs, maintaining good ignition quality. nih.gov | Ensures efficient engine combustion. |

Green Synthesis Methodologies for Industrial Scale-Up

The industrial production of FAMEs for biodiesel traditionally relies on the transesterification of oils and fats using strong alkaline catalysts like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgkrohne.com While effective, this process can be energy-intensive and produce difficult-to-remove waste streams. Consequently, research is actively pursuing greener and more sustainable synthesis methodologies.

Enzymatic catalysis, using lipases, is a leading green alternative. researchgate.net Lipases operate under mild conditions (lower temperature and pressure), exhibit high specificity, and can handle feedstocks with higher free fatty acid content, reducing the need for pre-treatment. nih.govdss.go.th Packed bed reactors with immobilized lipases are being developed for continuous production of FAMEs. nih.gov However, the high cost and limited operational stability of enzymes remain significant hurdles for industrial scale-up. buyofuel.com

Another promising green approach is the development of heterogeneous solid catalysts. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and simplifying the purification process. Sustainable catalysts derived from waste materials, such as coconut shell ash or eggshells, are being explored to lower costs and improve the environmental footprint of FAME production. acs.orgnih.gov

For branched-chain FAMEs like this compound, synthesis presents unique challenges. The availability of branched-chain feedstocks is limited. The biosynthesis of BCFAs often relies on the promiscuity of fatty acid synthase enzymes, which is not ideal for high-yield industrial processes. nih.govnih.gov Therefore, future research must focus on both improving the efficiency and reusability of green catalysts and developing engineered microbial strains or enzymatic pathways capable of producing specific branched-chain precursors at an industrial scale.

Exploration of Undiscovered Biological Roles in Diverse Ecosystems

Branched-chain fatty acids are known to be vital components in a variety of organisms, yet the specific roles of many isomers, including 7-methyloctadecanoic acid, remain largely unexplored. BCFAs are widespread in bacterial membranes, where their branched structure helps to maintain membrane fluidity and integrity, especially in response to environmental stress like changes in temperature or pH. lipotype.comnih.govacs.org

In marine ecosystems, a vast diversity of fatty acids, including numerous branched-chain variants, has been identified in organisms ranging from bacteria to sponges. researchgate.netcapes.gov.br These compounds serve as important biomarkers for tracing trophic relationships and are of interest for their potential biological activities. In mammals, BCFAs are found in the skin, meibomian glands, and are particularly abundant in the vernix caseosa of newborns, suggesting a role in skin barrier function and microbial colonization. wikipedia.orgnih.gov They are also responsible for some of the distinct flavors in meat and dairy products from ruminant animals. lipotype.comwikipedia.org

A study of the protozoan Angomonas deanei identified an unusually high content of iso-C17:0, suggesting that BCFAs may be crucial for adaptation within its insect host. nih.gov This highlights the potential for discovering highly specific and essential roles for BCFAs in host-symbiont interactions and other specialized ecological niches. The function of a mid-chain branch, as seen in this compound, may confer distinct properties compared to the more common iso- and anteiso- forms. Future research focused on isolating and characterizing lipids from diverse and extreme environments will be key to uncovering the undiscovered biological functions of this and other rare fatty acids.

| Ecosystem/Organism Group | Examples of Organisms | Known or Hypothesized Role of BCFAs | Reference |

|---|---|---|---|

| Bacteria | Bacillus, Listeria | Maintain cell membrane fluidity and function. | lipotype.comnih.gov |

| Marine Life | Sponges, Gorgonians, Microalgae | Trophic biomarkers; components of phospholipids (B1166683) with potential bioactivity. | researchgate.netcapes.gov.br |

| Ruminant Animals | Sheep, Goats, Cattle | Contribute to the characteristic flavor and aroma of meat and dairy products. | lipotype.comwikipedia.org |

| Mammals (including Humans) | Human infants (vernix caseosa), Mice (meibomian glands) | Skin barrier function, prevention of water loss, development of gut microbiota. | wikipedia.orgnih.gov |

| Protozoa | Angomonas deanei (insect parasite) | Potential role in adaptation to the host environment. | nih.gov |

Advanced Analytical Platform Development for Trace Analysis and Isomer Discrimination

The accurate identification and quantification of this compound are complicated by its existence as one of many possible structural isomers. Distinguishing it from other positional isomers (e.g., Methyl 2-methyloctadecanoate (B1261868) or Methyl 17-methyloctadecanoate) is a significant analytical challenge that requires sophisticated techniques.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for FAME analysis. nih.govnih.govyoutube.com However, standard GC methods often result in the co-elution of different isomers. To overcome this, advanced analytical platforms are being developed. The use of highly polar capillary columns, such as those with biscyanopropyl polysiloxane stationary phases, can significantly improve the separation of both positional and geometric (cis/trans) isomers. nih.govresearchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power by subjecting the sample to two different separation mechanisms, making it highly effective for analyzing trace FAMEs in complex matrices like jet fuel. researchgate.net On the mass spectrometry side, techniques beyond standard electron ionization are being employed. Chemical ionization can help in the clear determination of the molecular weight, which is often difficult for complex fatty esters. nih.gov Furthermore, tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification of target analytes, and can even be combined with isotope labeling to differentiate between pre-existing FAMEs and those generated during sample preparation. chromatographyonline.com For non-volatile or thermally fragile lipids, liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative for separating isomers. nih.gov The continued development of these advanced platforms is essential for the precise analysis required to fully understand the distribution and function of specific isomers like this compound.

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| GC with Highly Polar Columns | Utilizes stationary phases (e.g., cyanopropyl) that enhance separation based on polarity and structure. | Improved resolution of positional and geometric FAME isomers. | nih.govresearchgate.net |

| Comprehensive 2D GC (GC×GC) | Employs two coupled columns with different selectivities for superior separation power. | Trace analysis and separation from highly complex matrices (e.g., fuels, biological extracts). | researchgate.net |

| GC-Chemical Ionization-MS | A soft ionization technique that preserves the molecular ion, simplifying molecular weight determination. | Unambiguous identification of the molecular formula. | nih.gov |

| GC-Tandem MS (GC-MS/MS) | Selectively fragments a precursor ion and detects specific product ions for high specificity and sensitivity. | Accurate quantification of trace amounts of specific isomers, even in the presence of interfering compounds. | chromatographyonline.com |